N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide
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Overview
Description
N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium hydroxide or dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired transformation. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
Riociguat: A pyrazolo[3,4-b]pyridine derivative used in the treatment of pulmonary hypertension.
Properties
Molecular Formula |
C13H17N5O |
---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H17N5O/c1-10(19)16(2)11-4-7-17(9-11)12-5-8-18-13(15-12)3-6-14-18/h3,5-6,8,11H,4,7,9H2,1-2H3 |
InChI Key |
RFHAAPXONMTDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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